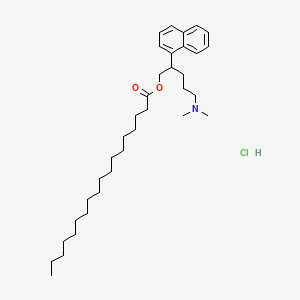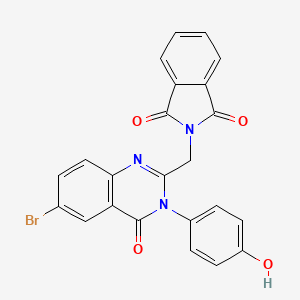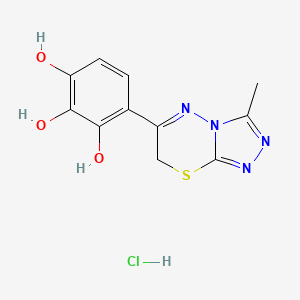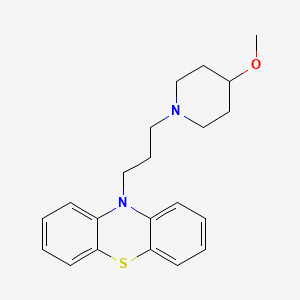
Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride is a complex organic compound with a unique structure that combines a long-chain fatty acid ester with a dimethylamino group and a naphthalenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride typically involves a multi-step process. The initial step often includes the esterification of octadecanoic acid with a suitable alcohol. This is followed by the introduction of the dimethylamino group and the naphthalenyl moiety through a series of substitution reactions. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to improve yield and efficiency. Catalysts such as ionic liquids can be used to facilitate the alkylation and esterification reactions, ensuring high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenyl ketones, while reduction can produce naphthalenyl alcohols.
Applications De Recherche Scientifique
Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and alkylation reactions.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological membranes, altering their permeability and fluidity. The naphthalenyl moiety can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 3-(Dimethylamino)-1-(1-naphthyl)-1-propanone hydrochloride
- 9-Octadecenamide, N-[10-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]decyl]-, (9Z)-
Uniqueness
What sets Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride apart is its unique combination of a long-chain fatty acid ester with a dimethylamino group and a naphthalenyl moiety. This structure imparts unique physicochemical properties, making it suitable for a wide range of applications in different fields .
Propriétés
Numéro CAS |
119585-30-7 |
|---|---|
Formule moléculaire |
C35H58ClNO2 |
Poids moléculaire |
560.3 g/mol |
Nom IUPAC |
[5-(dimethylamino)-2-naphthalen-1-ylpentyl] octadecanoate;hydrochloride |
InChI |
InChI=1S/C35H57NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-35(37)38-30-32(25-22-29-36(2)3)34-27-21-24-31-23-19-20-26-33(31)34;/h19-21,23-24,26-27,32H,4-18,22,25,28-30H2,1-3H3;1H |
Clé InChI |
CNCNEWBDPOJEHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCN(C)C)C1=CC=CC2=CC=CC=C21.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)













